TFE-IDAtp1-LinA

CRISPR-Cas9 Gene Knockout Non-viral Delivery

TFE-IDAtp1-LinA is an X1-LinA amphiphilic xenopeptide engineered for intracellular Cas9 RNP delivery. Unlike suboptimal hydrophilic carriers that dissociate below 1 nM RNP, it maintains nanoparticle integrity and achieves ~61% knockout at 500 pM. Delivers ~88% eGFP KO in HeLa at 1 nM RNP—>4× more efficient than Stp2-C-OHSteA and >100× more dose-efficient than Lipofectamine CRISPRMAX. Enables ~23% HDR at 1 nM RNP for gene knockin. Ideal for hard-to-transfect primary T cells, hematopoietic stem cells, and arrayed CRISPR screens where low-dose potency reduces cytotoxicity and conserves RNP material. Non-viral, fully synthetic, resistant to ionic/dilution stress for in vivo administration.

Molecular Formula C136H204F6N26O22
Molecular Weight 2669.2 g/mol
Cat. No. B15579157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFE-IDAtp1-LinA
Molecular FormulaC136H204F6N26O22
Molecular Weight2669.2 g/mol
Structural Identifiers
InChIInChI=1S/C136H204F6N26O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-120(175)151-68-36-34-40-112(158-121(176)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)127(182)154-69-37-35-41-113(128(183)155-85-81-149-77-73-145-71-75-148-80-84-153-123(178)94-168(98-136(140,141)142)96-125(180)160-115(88-100-46-58-106(170)59-47-100)130(185)163-118(91-103-52-64-109(173)65-53-103)133(188)165-119(134(189)190)92-104-54-66-110(174)67-55-104)159-124(179)95-167(97-135(137,138)139)93-122(177)152-83-79-147-76-72-146-74-78-150-82-86-156-129(184)114(87-99-44-56-105(169)57-45-99)162-132(187)117(90-102-50-62-108(172)63-51-102)164-131(186)116(89-101-48-60-107(171)61-49-101)161-126(181)111(143)39-33-38-70-157-166-144/h11-14,17-20,44-67,111-119,145-150,169-174H,3-10,15-16,21-43,68-98,143H2,1-2H3,(H,151,175)(H,152,177)(H,153,178)(H,154,182)(H,155,183)(H,156,184)(H,158,176)(H,159,179)(H,160,180)(H,161,181)(H,162,187)(H,163,185)(H,164,186)(H,165,188)(H,189,190)/b13-11+,14-12+,19-17+,20-18+/t111-,112?,113-,114-,115-,116-,117-,118-,119-/m0/s1
InChIKeyJPAQSKNBSDQGDP-PUHJLPTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFE-IDAtp1-LinA: Potent Amphiphilic Xenopeptide for Cas9 RNP Delivery – Quantitative Differentiation from Analogs


TFE-IDAtp1-LinA is a synthetic amphiphilic xenopeptide carrier engineered for intracellular delivery of Cas9 ribonucleoprotein (RNP) complexes, enabling non-viral CRISPR genome editing [1]. It comprises a trifluoroethyl-iminodiacetic acid (TFE-IDAtp) hydrophobic domain, a LinA fatty acid lipid anchor, and a cationic peptide backbone that electrostatically complexes with negatively charged Cas9 RNP and ssDNA [2]. This carrier belongs to the X1-LinA architectural class of xenopeptides, which systematically outperform other xenopeptide series in low-dose gene knockout potency [1].

Why TFE-IDAtp1-LinA Cannot Be Substituted with Generic Xenopeptide Analogs: A Comparator-Based Justification


Xenopeptide carriers for Cas9 RNP delivery exhibit stark performance cliffs dictated by hydrophobic balance (logD7.4). Systematic structure-activity studies reveal that suboptimal hydrophobicity leads to rapid nanocarrier dissociation upon dilution or ionic stress, drastically reducing gene editing potency at low RNP concentrations [1]. For instance, the more hydrophilic IDAtp2-C-OHSteA and Stp2-C-OHSteA architectures lose detectable nanoparticle integrity below 1 nM RNP, whereas TFE-IDAtp1-LinA maintains stability and achieves ~61% knockout even at 500 pM [1]. Simple replacement with a seemingly similar xenopeptide—e.g., one lacking the trifluoroethyl modification or LinA anchor—will compromise critical performance parameters, including knockout efficiency, HDR induction, and formulation stability, directly impacting experimental reproducibility and procurement value.

TFE-IDAtp1-LinA: Head-to-Head Quantitative Evidence vs. Key Comparators for Scientific Procurement


eGFP Knockout Potency at Sub-Nanomolar RNP Doses: TFE-IDAtp1-LinA vs. Initial Lead Stp2-C-OHSteA

TFE-IDAtp1-LinA demonstrates markedly superior eGFP knockout efficiency at low RNP concentrations compared to the initial lead structure Stp2-C-OHSteA. At 1 nM RNP, TFE-IDAtp1-LinA achieves ~88% knockout in HeLa eGFP reporter cells, whereas Stp2-C-OHSteA induces only ~20% knockout. At 500 pM RNP, TFE-IDAtp1-LinA still enables ~61% eGFP disruption, while Stp2-C-OHSteA shows negligible activity [1].

CRISPR-Cas9 Gene Knockout Non-viral Delivery

Gene Knockout Performance in Murine Cancer Cell Lines: TFE-IDAtp1-LinA vs. Commercial Reagent Lipofectamine CRISPRMAX

In head-to-head comparisons across two murine cancer cell lines, TFE-IDAtp1-LinA outperforms the commercial benchmark Lipofectamine CRISPRMAX. At 1 nM RNP, TFE-IDAtp1-LinA achieves ~55% eGFP knockout in CT26 colon carcinoma cells and ~13.4% in N2a neuroblastoma cells, whereas Lipofectamine CRISPRMAX requires 100 nM RNP to achieve comparable or lower knockout levels in the same cell lines [1]. The performance advantage is most pronounced at low, clinically relevant RNP doses.

Cancer Research Gene Editing RNP Delivery

Homology-Directed Repair (HDR) Knockin Efficiency at Low RNP Doses: TFE-IDAtp1-LinA vs. X2-C-OHSteA Series

For precise gene knockin applications via HDR, TFE-IDAtp1-LinA enables efficient co-delivery of Cas9 RNP and ssDNA templates at exceptionally low RNP concentrations. At 1 nM RNP, TFE-IDAtp1-LinA induces ~23% HDR in HeLa GFPd2 reporter cells [1]. While the X2-C-OHSteA series (e.g., Gtt2-C-OHSteA) achieves higher maximum HDR (~40% at 25 nM RNP), TFE-IDAtp1-LinA provides the highest HDR potency per RNP molecule at low doses, a critical advantage for primary or hard-to-transfect cells where high RNP payloads are cytotoxic [1].

CRISPR Knockin Homology-Directed Repair Gene Correction

Nanocarrier Dilution Stability and Ionic Stress Resistance: TFE-IDAtp1-LinA vs. Hydrophilic Xenopeptide Analogs

TFE-IDAtp1-LinA, as part of the X1-LinA architectural class, exhibits superior resistance to dilution- and ionic stress-induced dissociation compared to more hydrophilic xenopeptide analogs such as IDAtp2-C-OHSteA and Stp2-C-OHSteA. Nanoparticles generated with hydrophilic analogs immediately lose structural integrity upon dilution and become undetectable at RNP concentrations ≤1 nM. In contrast, TFE-IDAtp1-LinA-based nanoparticles retain stable size and ζ-potential at low nanomolar RNP concentrations, correlating with maintained gene editing activity at 500 pM [1]. Additionally, TFE-IDAtp1-LinA demonstrates enhanced resistance to NaCl- and heparin-induced RNP release, indicative of robust polyelectrolyte complex stability [1].

Nanoparticle Stability Formulation Science Delivery Efficiency

TFE-IDAtp1-LinA: Evidence-Backed Application Scenarios for CRISPR Gene Editing Workflows


High-Efficiency Gene Knockout in Primary and Hard-to-Transfect Cells at Ultra-Low RNP Doses

For researchers working with primary T cells, hematopoietic stem cells, or other hard-to-transfect cell types, TFE-IDAtp1-LinA enables robust eGFP knockout (~88% in HeLa) at RNP concentrations as low as 1 nM, with activity retained down to 500 pM [1]. This is >4× more efficient than the initial lead xenopeptide Stp2-C-OHSteA and >100× more dose-efficient than commercial lipid reagents like Lipofectamine CRISPRMAX [1]. The exceptional low-dose potency minimizes RNP-associated cytotoxicity and conserves precious RNP material.

Precise Gene Knockin via Homology-Directed Repair (HDR) in Sensitive Cell Models

In applications requiring precise gene correction or insertion (knockin), TFE-IDAtp1-LinA co-delivers Cas9 RNP and ssDNA templates to achieve ~23% HDR at just 1 nM RNP [1]. This low-dose HDR capability is unmatched among X1-LinA xenopeptides and is critical for maintaining viability in primary or stem cell cultures where higher RNP concentrations (e.g., 25 nM required by X2-C-OHSteA series for maximal HDR) induce cytotoxicity [1].

Cost-Efficient, High-Throughput CRISPR Screening Platforms

For large-scale arrayed or pooled CRISPR screens, TFE-IDAtp1-LinA's >100× RNP dose advantage over commercial lipid reagents translates to substantial cost savings on sgRNA and Cas9 protein procurement [1]. The stable nanoparticle formation at low concentrations ensures consistent editing across multi-well plates, reducing edge effects and improving Z'-factor in screening assays.

In Vivo CRISPR Delivery Studies Requiring Stable, Low-Immunogenicity Formulations

TFE-IDAtp1-LinA's X1-LinA architecture provides enhanced resistance to ionic and dilution stress, making it suitable for in vivo administration routes where nanocarriers encounter physiological fluids [1]. Its non-viral, fully synthetic composition eliminates the immunogenicity and packaging constraints of viral vectors, offering a tunable platform for preclinical gene therapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TFE-IDAtp1-LinA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.